molecular formula C6H11Cl2FO B14720731 1,1-Dichloro-1-fluorohexan-2-ol CAS No. 6304-14-9

1,1-Dichloro-1-fluorohexan-2-ol

Cat. No.: B14720731
CAS No.: 6304-14-9
M. Wt: 189.05 g/mol
InChI Key: AEUQAFIOUWACSQ-UHFFFAOYSA-N
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Description

1,1-Dichloro-1-fluorohexan-2-ol is an organic compound that belongs to the class of haloalcohols It is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluorohexan-2-ol can be synthesized through several methods. One common approach involves the halogenation of hexan-2-ol using chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where hexan-2-ol is reacted with chlorine and fluorine gases in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-1-fluorohexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding hexan-2-ol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.

Major Products:

    Oxidation: Hexan-2-one or hexanoic acid.

    Reduction: Hexan-2-ol.

    Substitution: Various substituted hexan-2-ol derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dichloro-1-fluorohexan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogen and hydroxyl functionalities into molecules.

    Biology: The compound can be used to study the effects of halogenated alcohols on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1-dichloro-1-fluorohexan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    1,1-Dichloro-1-fluoroethane: A smaller haloalkane with similar halogenation but different chain length.

    1,1-Difluoro-1,2-dichloroethane: Another haloalkane with two fluorine and two chlorine atoms.

    1,1-Difluorocyclopropane: A cyclic compound with fluorine substituents.

Uniqueness: 1,1-Dichloro-1-fluorohexan-2-ol is unique due to its specific combination of halogen atoms and hydroxyl group on a hexane backbone

Properties

CAS No.

6304-14-9

Molecular Formula

C6H11Cl2FO

Molecular Weight

189.05 g/mol

IUPAC Name

1,1-dichloro-1-fluorohexan-2-ol

InChI

InChI=1S/C6H11Cl2FO/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3

InChI Key

AEUQAFIOUWACSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(F)(Cl)Cl)O

Origin of Product

United States

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